NG-Hydroxy-L-arginine, Monoacetate Salt
Overview
Description
NG-Hydroxy-L-arginine, Monoacetate Salt (NOHA) is a cell-permeable compound that plays a crucial role in the biosynthesis of nitric oxide (NO) . It serves as an intermediate in the production of NO by constitutive nitric oxide synthase (cNOS) . NOHA can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system .
Scientific Research Applications
Biosynthesis of Nitric Oxide
NG-Hydroxy-L-arginine, Monoacetate Salt (NOHA) is a key intermediate in the biosynthesis of nitric oxide by constitutive nitric oxide synthase (cNOS) . Nitric oxide plays a crucial role in various biological processes, including neurotransmission, immune defense, and regulation of cell death.
Oxidation to Nitric Oxide and Citrulline
NOHA can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system . This process is significant in the study of nitric oxide production and its role in cellular signaling.
Inhibition of Arginase
NOHA is a potent inhibitor of liver and macrophage arginase . Arginase is an enzyme that catalyzes the breakdown of arginine, a conditionally essential amino acid. Inhibiting arginase has potential therapeutic implications in conditions such as asthma, erectile dysfunction, and certain types of cancers where arginase activity is known to be upregulated.
Cell Permeability
NOHA is cell-permeable . This property makes it a useful tool in cellular biology research, particularly in studies involving intracellular processes related to nitric oxide synthesis.
Study of Nitric Oxide Synthase (NOS)
NOHA, being an intermediate in the conversion of arginine to NO and citrulline by NOS , is used in the study of NOS. Understanding the function of NOS is crucial as it is involved in various physiological and pathological processes.
Mechanism of Action
Target of Action
The primary target of NG-Hydroxy-L-arginine, Monoacetate Salt (also known as NOHA) is the enzyme constitutive nitric oxide synthase (cNOS) . This enzyme plays a crucial role in the biosynthesis of nitric oxide, a key signaling molecule in various physiological processes .
Mode of Action
NOHA interacts with cNOS to facilitate the production of nitric oxide . It is a key intermediate in this biosynthesis process . Additionally, NOHA can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system .
Biochemical Pathways
NOHA is involved in the nitric oxide biosynthesis pathway . It is formed by the NADPH-dependent hydroxylation of L-arginine . The compound can then be oxidized to produce nitric oxide and citrulline, providing an alternative biosynthetic route for the production of nitric oxide .
Result of Action
The action of NOHA results in the production of nitric oxide, a molecule that plays a critical role in various physiological processes, including vasodilation, immune response, and neurotransmission . Additionally, NOHA acts as a potent inhibitor of liver and macrophage arginase .
Action Environment
The action of NOHA can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at −20°C . Furthermore, its solubility in water (1 mg/mL) suggests that its action and efficacy may be influenced by the hydration status of the biological environment .
properties
IUPAC Name |
acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCYRPQICLHKC-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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